ETHYL 5-(4-FLUORO-2-METHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
CAS No.: 706763-48-6
Cat. No.: VC21502532
Molecular Formula: C19H18FNO5S
Molecular Weight: 391.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 706763-48-6 |
|---|---|
| Molecular Formula | C19H18FNO5S |
| Molecular Weight | 391.4g/mol |
| IUPAC Name | ethyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
| Standard InChI | InChI=1S/C19H18FNO5S/c1-4-25-19(22)18-12(3)26-16-7-6-14(10-15(16)18)21-27(23,24)17-8-5-13(20)9-11(17)2/h5-10,21H,4H2,1-3H3 |
| Standard InChI Key | IASDVELTURJVBW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C)C |
| Canonical SMILES | CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C)C |
Introduction
Ethyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with a molecular formula of C19H18FNO5S. This compound is characterized by its unique structural features, including a benzofuran ring system and a sulfonamide moiety. It is identified by the PubChem CID 1297133 and has several synonyms, including ethyl 5-(4-fluoro-2-methylphenylsulfonamido)-2-methylbenzofuran-3-carboxylate .
Chemical Data
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Molecular Formula: C19H18FNO5S
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Molecular Weight: 391.4 g/mol
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Computed by PubChem: Release 2024.11.20
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IUPAC Name: Ethyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
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InChI: InChI=1S/C19H18FNO5S/c1-4-25-19(22)18-12(3)26-16-7-6-14(10-15(16)18)21-27(23,24)17-8-5-13(20)9-11(17)2/h5-10,21H,4H2,1-3H3
Structural Features
The compound consists of a benzofuran core with a sulfonamide group attached to the 5-position of the benzofuran ring. The sulfonamide moiety is linked to a 4-fluoro-2-methylphenyl group, contributing to its unique chemical properties.
Synthesis and Applications
While specific synthesis pathways for Ethyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate are not detailed in the available literature, compounds of similar structure often involve multi-step reactions including sulfonamide formation and esterification.
Potential Applications
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Pharmaceuticals: Compounds with sulfonamide groups are known for their antimicrobial properties and are used in various pharmaceutical applications.
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Research Intermediates: This compound may serve as an intermediate in the synthesis of more complex molecules, particularly those with benzofuran and sulfonamide functionalities.
Future Research Directions
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Biological Screening: Further studies are needed to evaluate the compound's efficacy in biological systems, particularly in drug discovery contexts.
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Chemical Modifications: Investigating modifications to the sulfonamide and benzofuran moieties could lead to compounds with enhanced biological activity.
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